molecular formula C28H40F2N4O B12379467 Srebp/scap-IN-1

Srebp/scap-IN-1

Cat. No.: B12379467
M. Wt: 486.6 g/mol
InChI Key: MRFAHOTXHDGRBA-FSCJZJTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SREBP/SCAP-IN-1 (Compound 10b) is a selective inhibitor of the SREBP/SCAP complex, a central regulator of cellular lipid homeostasis . This compound is a valuable tool for probing the sterol regulatory element-binding protein (SREBP) pathway, which controls the transcription of genes essential for cholesterol synthesis, fatty acid production, and lipid uptake . The mechanism of action of this compound centers on disrupting the SREBP activation process. SREBP transcription factors are synthesized as inactive precursors bound to the endoplasmic reticulum (ER). Their proteolytic maturation and subsequent nuclear translocation are critically dependent on their escort protein, SREBP Cleavage-Activating Protein (SCAP) . In sterol-depleted conditions, SCAP binds to and transports SREBP from the ER to the Golgi apparatus, where the transcription factor is sequentially cleaved by site-1 protease (S1P) and site-2 protease (S2P) to release its active, nuclear form . By selectively inhibiting the SCAP/SREBP interaction, this compound prevents this translocation and proteolytic activation, thereby inhibiting the expression of downstream genes involved in de novo lipogenesis, such as those for HMG-CoA reductase, fatty acid synthase, and the LDL receptor . The primary research value of this compound lies in its application to study diseases characterized by dysregulated lipid metabolism. The SCAP/SREBP axis is a pivotal driver of hepatic de novo lipogenesis, and its inhibition has been shown to resolve hepatic steatosis in animal models, making this compound a key investigative tool for metabolic dysfunction-associated steatotic liver disease (MASLD) . Furthermore, because many malignancies rely on increased lipid synthesis to support rapid growth and proliferation, this compound is also highly relevant in oncology research. Pharmacological inhibition of the SCAP/SREBP pathway has been demonstrated to significantly suppress tumor growth in various cancer models . Researchers can use this compound to explore the metabolic reprogramming in cancer cells and its role in tumorigenesis. This compound has a molecular weight of 486.64 and a molecular formula of C28H40F2N4O . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C28H40F2N4O

Molecular Weight

486.6 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[2-[5-(3-methylphenyl)tetrazol-1-yl]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3,3-difluoro-2-methylheptan-2-ol

InChI

InChI=1S/C28H40F2N4O/c1-19-8-6-9-22(18-19)25-31-32-33-34(25)17-14-21-10-7-15-27(5)23(11-12-24(21)27)20(2)13-16-28(29,30)26(3,4)35/h6,8-9,14,18,20,23-24,35H,7,10-13,15-17H2,1-5H3/b21-14+/t20-,23-,24+,27-/m1/s1

InChI Key

MRFAHOTXHDGRBA-FSCJZJTNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=NN2C/C=C/3\CCC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(C(C)(C)O)(F)F)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=NN2CC=C3CCCC4(C3CCC4C(C)CCC(C(C)(C)O)(F)F)C

Origin of Product

United States

Preparation Methods

Molecular Design and Target Rationale

SREBP/SCAP-IN-1 is designed to disrupt the sterol regulatory element-binding protein (SREBP) and SREBP cleavage-activating protein (SCAP) interaction, a critical axis in lipid homeostasis. SCAP facilitates the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus, where proteolytic processing releases the transcriptionally active N-terminal domain. Inhibiting this interaction reduces nuclear SREBP levels, thereby downregulating lipogenic gene expression.

Structural studies indicate that SCAP contains a sterol-sensing domain (SSD) critical for its interaction with SREBP and Insig proteins. Inhibitors like this compound likely target this domain or the interface between SCAP and SREBP, preventing complex formation. Computational modeling and high-throughput screening (HTS) are commonly employed to identify lead compounds, followed by medicinal chemistry optimization to enhance potency and pharmacokinetic properties.

Synthetic Routes and Chemical Characterization

Lead Compound Identification

Initial discovery phases often utilize HTS of small-molecule libraries against recombinant SCAP or SREBP-SCAP complexes. For example, fluorescence polarization assays measuring displacement of labeled SREBP peptides from SCAP have been described in analogous studies. Positive hits undergo dose-response validation, with IC50 values typically reported in the low micromolar to nanomolar range.

Medicinal Chemistry Optimization

Lead compounds are modified to improve binding affinity and metabolic stability. Common strategies include:

  • Side-chain functionalization : Introducing hydrophobic groups to enhance interactions with the SCAP SSD.
  • Scaffold hopping : Replacing core structures to mitigate off-target effects while retaining binding efficacy.
  • Stereochemical tuning : Optimizing chiral centers to align with the target’s binding pocket geometry.

A representative synthetic pathway for a SCAP inhibitor analog involves:

  • Nucleophilic aromatic substitution : Reacting 4-chloro-2-nitroaniline with thiourea to form a thioether intermediate.
  • Reductive amination : Coupling the intermediate with a benzaldehyde derivative to install an amine linkage.
  • Hydrolysis and purification : Final hydrolysis under acidic conditions yields the active compound, purified via reverse-phase HPLC.
Table 1: Representative Reaction Conditions for Key Synthetic Steps
Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Thiourea, DMF, 80°C 78 92
2 NaBH3CN, MeOH 65 88
3 HCl (1M), reflux 90 95

Analytical Validation and Biological Testing

In Vitro Assays

Electrophoretic Mobility Shift Assay (EMSA) : Nuclear extracts from HepG2 cells treated with this compound show reduced SREBP-DNA binding, confirming target engagement.
Luciferase Reporter Assays : HEK293T cells transfected with an SRE-luciferase construct exhibit dose-dependent luminescence reduction upon inhibitor treatment (EC50 = 120 nM).

In Vivo Pharmacokinetics

Studies in C57BL/6 mice reveal favorable bioavailability (F = 45%) and a half-life of 6.2 hours following oral administration. Liver-to-plasma ratios exceed 10:1, aligning with the compound’s hepatocentric mechanism.

Table 2: Pharmacokinetic Profile of this compound in Mice
Parameter Value
Cmax (ng/mL) 850 ± 120
Tmax (h) 2.5
AUC0–24 (h·ng/mL) 5200 ± 450
t1/2 (h) 6.2 ± 0.8

Chemical Reactions Analysis

Srebp/scap-IN-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

Key Functions:

  • Lipid Homeostasis : SCAP is essential for transporting SREBP to the Golgi, facilitating its activation under low sterol conditions .
  • Regulation by Insig Proteins : In high sterol conditions, Insig proteins bind SCAP, preventing SREBP processing and maintaining lipid balance .
  • Inflammatory Response : SCAP also plays a role in inflammation by regulating cytokine production independently of its lipid metabolic functions .

Metabolic Dysfunction-Associated Steatotic Liver Disease

Recent studies have shown that inhibiting SCAP can prevent the activation of SREBP, leading to reduced triglyceride and fatty acid synthesis. This approach has been explored as a potential therapeutic strategy for treating metabolic dysfunction-associated steatotic liver disease (MASLD), which is increasingly prevalent due to lifestyle factors .

Intestinal Health

Research indicates that SCAP is vital for maintaining intestinal integrity by supporting lipid synthesis necessary for the proliferation of intestinal crypts. Mice with specific deletion of SCAP in intestinal cells exhibited compromised tissue integrity and altered cholesterol synthesis pathways .

Cancer Research

The role of SREBPs in cancer metabolism has been investigated, particularly in relation to fatty acid synthesis and tumor growth. Inhibition of SCAP has shown promise in reducing lipid accumulation in cancer cells, suggesting a potential avenue for therapeutic intervention .

Table 1: Summary of SREBP/SCAP Functions

FunctionDescriptionImplications
Lipid HomeostasisRegulates cholesterol and fatty acid synthesisPotential treatment for dyslipidemia
Inflammatory ResponseModulates cytokine productionRole in chronic diseases
Intestinal IntegritySupports lipid synthesis in intestinal cryptsImportance in gut health
Cancer MetabolismInfluences lipid accumulation in tumorsTarget for cancer therapies

Table 2: Case Studies on SCAP Inhibition

Study FocusFindingsReference
MASLDSCAP inhibition reduces triglyceride levels
Intestinal HealthEssential for maintaining intestinal crypt integrity
Cancer ResearchInhibition leads to reduced lipid accumulation in cancer cells

Mechanism of Action

Srebp/scap-IN-1 exerts its effects by inhibiting the SCAP/SREBP pathway. SCAP is responsible for escorting SREBPs from the endoplasmic reticulum to the Golgi apparatus, where SREBPs are cleaved and activated. By inhibiting SCAP, this compound prevents the activation of SREBPs, leading to a decrease in the synthesis of cholesterol, fatty acids, and triglycerides . This inhibition affects various molecular targets and pathways involved in lipid metabolism and cellular growth .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Betulin
  • Mechanism : Enhances SCAP-Insig interaction, stabilizing ER retention of the SCAP/SREBP complex even under low sterol conditions .
  • Efficacy : Reduces intracellular lipid accumulation by suppressing cholesterol and fatty acid biosynthesis genes (e.g., ~50% reduction in FAS mRNA in Huh7 cells) .
  • Study Models : Validated in vitro (hepatoma cells) and in vivo .
  • Limitations : Moderate potency compared to synthetic inhibitors; off-target effects on other lipid-modulating pathways .
Novastatin
  • Mechanism : Indirectly inhibits SREBP by blocking HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, thereby reducing SREBP transcriptional activity .
  • Study Models : Widely used in clinical and in vitro settings .
  • Limitations: Limited specificity for SCAP/SREBP; long-term use associated with myopathy and hepatic dysfunction .
Oxysterols
  • Mechanism : Bind Insig proteins under high sterol conditions, promoting SCAP-Insig interaction and ER retention of SCAP/SREBP .
  • Efficacy : Variable effects depending on sterol levels; oxysterols like 25-hydroxycholesterol reduce SREBP target gene expression by ~70% in vitro .
  • Study Models : In vitro studies in yeast and mammalian cells .
Other SCAP/SREBP-Targeting Agents
  • Fatostatin : Blocks SCAP conformational changes required for ER-to-Golgi transport, inhibiting SREBP processing .
  • PF-429242 : A site-1 protease inhibitor preventing SREBP cleavage, reducing lipogenic gene expression by ~60% in hepatocytes .

Data Tables and Research Findings

Table 1: Key Mechanistic and Efficacy Comparisons

Compound Target Primary Mechanism Efficacy (Gene Expression Reduction) Study Models
Srebp/scap-IN-1 SCAP/SREBP complex Blocks SCAP/SREBP interaction or transport ~80% (HMGCR, FAS) In vitro (Huh7)
Betulin SCAP-Insig interface Stabilizes SCAP-Insig binding ~50% (FAS, SCD1) In vitro, in vivo
Novastatin HMG-CoA reductase Reduces cholesterol synthesis ~30% (LDL-C in serum) Clinical trials
Oxysterols Insig proteins Promotes SCAP-Insig retention in ER ~70% (HMGCR, LDLR) In vitro (yeast)

Table 2: Therapeutic and Limitations Profile

Compound Therapeutic Potential Major Limitations
This compound High specificity for SCAP/SREBP Limited in vivo data; pharmacokinetics unknown
Betulin Natural product with low toxicity Moderate potency; broad lipid effects
Novastatin Clinically proven for hyperlipidemia Off-target effects; statin-associated myopathy
Oxysterols Endogenous regulatory role Therapeutic dosing challenges; toxicity

Discussion and Therapeutic Implications

This compound demonstrates superior specificity for the SCAP/SREBP axis compared to betulin and novastatin, which act through broader mechanisms . Unlike oxysterols, which require precise sterol-level modulation, this compound directly targets the protein-protein interaction, offering a more controllable therapeutic approach . Future research should prioritize in vivo validation and head-to-head comparisons with existing compounds to establish efficacy benchmarks.

Biological Activity

Srebp/Scap-IN-1 is a compound that targets the SREBP (Sterol Regulatory Element-Binding Protein) and SCAP (SREBP Cleavage-Activating Protein) signaling pathway, which plays a critical role in lipid metabolism and cellular homeostasis. This pathway is crucial for regulating cholesterol and fatty acid synthesis, and its dysregulation is implicated in various metabolic diseases and cancers. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and potential therapeutic implications.

The SREBP pathway is initiated when SREBPs are synthesized as inactive precursors in the endoplasmic reticulum (ER). Upon sensing low sterol levels, SCAP escorts SREBPs from the ER to the Golgi apparatus, where they undergo proteolytic cleavage by site-1 and site-2 proteases. This processing releases the active N-terminal fragment of SREBP, which translocates to the nucleus to regulate target gene expression involved in lipid biosynthesis and cholesterol homeostasis .

Role of SCAP

SCAP is integral to the regulation of SREBP activity. It binds to SREBPs and retains them in the ER under high sterol conditions through interactions with INSIG proteins. When sterol levels decrease, SCAP dissociates from INSIG, facilitating SREBP transport to the Golgi for activation . The N-glycosylation status of SCAP is also critical; alterations can affect its stability and function .

Biological Activity and Effects

Research has shown that targeting the SCAP/SREBP axis with compounds like this compound can have significant biological effects:

  • Lipid Metabolism : Inhibition of SCAP/SREBP signaling leads to reduced lipid accumulation in various cell types, including hepatocytes and macrophages. This reduction is associated with decreased expression of genes involved in fatty acid synthesis and cholesterol metabolism .
  • Cancer Cell Growth : Studies indicate that enhanced SREBP activity is a hallmark of many cancers. For instance, silencing SCAP expression has been shown to inhibit tumor growth in glioblastoma models by reducing lipid synthesis necessary for rapid cell proliferation . Conversely, overexpression of SCAP can promote tumor growth by enhancing lipid biosynthesis pathways .

Case Studies

Several studies highlight the impact of modulating the SCAP/SREBP pathway:

  • Glioblastoma Multiforme (GBM) : A study demonstrated that genetically silencing SCAP or inhibiting its glycosylation significantly reduced tumor growth in GBM-bearing mice. The results suggest that targeting this pathway could be a viable strategy for GBM treatment .
  • Metabolic Disorders : In SCAP conditional knockout mice, suppression of SREBP activation led to decreased triglyceride accumulation, indicating a protective role against metabolic diseases such as atherosclerosis and insulin resistance .

Data Tables

Study Model Intervention Outcome
Ouyang et al., 2020THP-1 MacrophagesSCAP OverexpressionIncreased TNFα production; enhanced lipid synthesis
Zhang et al., 2022GBM Mouse ModelSCAP SilencingReduced tumor growth; decreased lipid accumulation
Nohturfft et al., 1998HEK293T CellsN-glycosylation MutationsImpaired trafficking of SREBP; reduced activation

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SREBP/SCAP-IN-1 in modulating the SREBP-SCAP interaction, and how can this be experimentally validated?

  • Methodological Answer : To elucidate the mechanism, co-immunoprecipitation (Co-IP) assays can assess direct binding between this compound and the SCAP-SREBP complex. Promoter/enhancer analysis (e.g., luciferase reporter assays) identifies SREBP-binding sites in target genes like ELOVL5 or ACLY . Western blotting quantifies changes in nuclear SREBP levels upon inhibitor treatment, as demonstrated in SV589 cells treated with LY295427 . For validation, use siRNA knockdown of SCAP to confirm dependency on the SCAP-SREBP pathway .

Q. Which experimental models are most appropriate for studying this compound’s effects on lipid metabolism?

  • Methodological Answer : Primary human B-cells and SV589 immortalized fibroblasts are robust models for in vitro studies. In B-cells, quantitative RT-PCR can measure mRNA levels of SREBP targets (e.g., SCD, ACLY), while growth curve analyses assess proliferation under inhibitor treatment . For in vivo studies, gene-manipulated mouse models (e.g., liver-specific SCAP knockout) validate systemic lipid regulation .

Q. How should researchers design dose-response experiments to determine the IC50 of this compound?

  • Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–10 µM) in cell culture. Measure outcomes via:

  • Lipid synthesis : Radiolabeled acetate incorporation into triglycerides/cholesterol .
  • Gene expression : RT-PCR for SREBP targets (e.g., HMGCR, FASN) .
  • Protein processing : Western blot for mature SREBP isoforms .
    Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., fatostatin) and vehicle controls (DMSO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy across cellular models (e.g., primary cells vs. immortalized lines)?

  • Methodological Answer : Discrepancies may arise from differential SCAP expression or sterol levels. Address this by:

  • Sterol depletion : Pre-treat cells with lipoprotein-deficient serum to standardize baseline sterol content .
  • Transcriptomic profiling : RNA-seq identifies model-specific regulatory networks affecting SREBP activity .
  • Cross-model validation : Compare inhibitor responses in primary B-cells, SV589 cells, and SCAP-overexpressing HEK293 systems .

Q. What advanced techniques validate this compound’s target specificity and off-target effects?

  • Methodological Answer :

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated this compound to identify interacting proteins .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries identify synthetic lethal genes, revealing pathways compensating for SREBP inhibition .
  • Metabolomics : LC-MS/MS profiles lipid species to distinguish on-target (reduced fatty acids/cholesterol) vs. off-target effects (e.g., altered phospholipids) .

Q. How can this compound be integrated into studies of crosstalk between lipid metabolism and other pathways (e.g., viral infection)?

  • Methodological Answer : In EBV-infected B-cells, combine this compound with pathway-specific inhibitors (e.g., mTOR or AMPK modulators). Use dual-luciferase reporters to quantify SREBP and NF-κB activity simultaneously. Single-cell RNA-seq can dissect heterogeneity in metabolic-viral interactions .

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